4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide
Description
The compound 4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic core. Its structure combines a substituted imidazo[1,2-b]pyridazine moiety linked to a benzenesulfonamide scaffold with fluoro and methyl substituents.
Properties
IUPAC Name |
4-fluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-13-4-5-15(19-12-26-20(23-19)8-9-21(24-26)29-3)11-18(13)25-30(27,28)16-6-7-17(22)14(2)10-16/h4-12,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMBBVYMPDKYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure One common approach is the condensation of 2-aminopyridazines with appropriate halides under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents such as alkyl halides and sulfonating agents are often used.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: : Its unique chemical properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:
Key Observations
Heterocyclic Core Variations: The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from pyrazolo[3,4-d]pyrimidine () and imidazo[1,2-a]pyridine (). These cores influence solubility, binding affinity, and metabolic stability .
Substituent Effects :
- The 6-methoxy group on the imidazo[1,2-b]pyridazine in the target compound may enhance hydrogen bonding with target proteins, akin to the 5-methyloxazole in .
- Fluorine substituents (4-fluoro in the target vs. dual fluorophenyl groups in ) improve metabolic stability and membrane permeability .
Biological Activity Trends :
- Sulfonamide derivatives with bulky aromatic systems (e.g., chromene in ) often exhibit kinase inhibition, while simpler analogs (e.g., oxazole in ) show antimicrobial effects .
- The methanesulfonamide group in and the target compound may enhance selectivity for ATP-binding pockets in kinases .
Research Findings and Implications
- Kinase Inhibition Potential: The target compound’s imidazo[1,2-b]pyridazine core aligns with known kinase inhibitors like imatinib derivatives, suggesting utility in oncology .
- Antimicrobial Gaps : Unlike ’s oxazole derivative, the target compound’s complex structure may limit broad-spectrum antimicrobial activity but improve specificity .
- Synthetic Challenges : The multi-step synthesis required for such hybrid structures (e.g., Suzuki couplings in ) highlights the need for optimized catalytic systems .
Biological Activity
The compound 4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by:
- Molecular Formula : C21H19FN4O4S
- Molecular Weight : 442.47 g/mol
- Functional Groups : Sulfonamide, methoxy, and imidazo[1,2-b]pyridazine moieties.
The presence of the fluorine atom and methoxy groups enhances its pharmacological properties, potentially increasing lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is hypothesized to act as an inhibitor of specific kinases involved in inflammatory processes, modulating immune responses and exhibiting potential anticancer properties. The imidazo[1,2-b]pyridazine component is particularly noted for its role in targeting signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated inhibition of cancer cell lines through apoptosis induction.
- In vivo studies showed reduced tumor growth in xenograft models.
Inhibition of Kinases
The compound has been shown to inhibit several kinases involved in inflammatory pathways:
| Kinase Target | Inhibition Type | Reference |
|---|---|---|
| JAK1 | Competitive | |
| EGFR | Non-competitive | |
| mTOR | Allosteric |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the structure can lead to variations in potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency against certain kinases |
| Methoxy group addition | Enhanced solubility and bioavailability |
| Alteration of the sulfonamide group | Varies inhibitory profile against targets |
Study 1: Inhibition of Inflammatory Cytokines
A recent study investigated the effects of this compound on inflammatory cytokines in a rheumatoid arthritis model. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for autoimmune diseases.
Study 2: Antitumor Activity
Another study focused on the antitumor effects of this compound in breast cancer models. The results showed a dose-dependent decrease in tumor size and weight, with accompanying histological analysis revealing reduced cell proliferation markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
